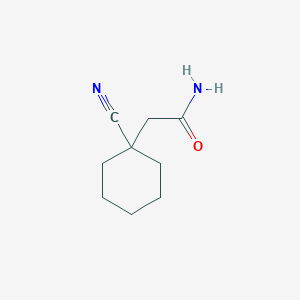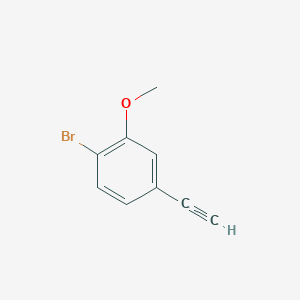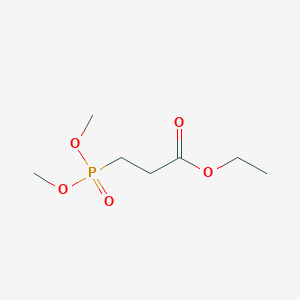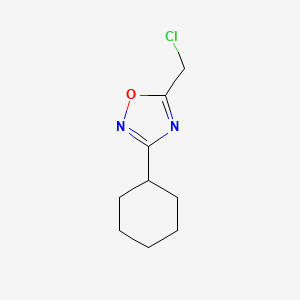
Ethyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate is a chemical compound that is used as an active pharmaceutical intermediate . It is also known by the synonym N-(2,2,2-Trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile by conventional and microwave irradiation methods . Then, intramolecular cyclization of these products in nitrobenzene under reflux conditions affords a new series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives in quantitative yields .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The formation of similar compounds can occur by the nucleophilic attack of ethyl 2-cyanoacetate anion to 4-methoxy acetimidoyl chloride and then elimination of chlorine ion .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of a fluorine atom and a carbon-containing pyridine. These elements are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Drug Synthesis and Development
The trifluoromethyl group in this compound is a common feature in many pharmaceuticals due to its ability to influence the biological activity of molecules . The presence of this group can enhance the metabolic stability and bioavailability of drugs. As such, Ethyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate could serve as a valuable intermediate in the synthesis of new medicinal compounds, particularly those targeting neurological disorders where blood-brain barrier permeability is crucial.
Organic Synthesis: Reactions at the Benzylic Position
The benzylic position of this compound is highly reactive, making it suitable for various organic transformations, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can be harnessed to create a wide array of derivatives for further research and development in organic chemistry.
Electronics: Material Science and Engineering
Fluorinated organic compounds have unique electrical properties that make them suitable for applications in electronics . The trifluoromethyl group can influence the electronic distribution within molecules, which could be exploited in the design of organic semiconductors or other electronic materials.
Agrochemicals: Pesticide and Herbicide Development
Compounds with the trifluoromethyl group have been used in the development of agrochemicals due to their potential for increased potency and selectivity . Ethyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate could be a precursor in synthesizing new compounds that target specific pests or weeds without affecting non-target species.
Catalysis: Enhancing Reaction Efficiency
The structural features of this compound, including the trifluoromethyl group and the carbamate moiety, may be beneficial in catalytic processes . They could be involved in the development of new catalysts that facilitate more efficient chemical reactions, potentially with greater selectivity and under milder conditions.
Pharmacokinetics: Improving Drug Properties
The incorporation of fluorine atoms into drug molecules can significantly alter their pharmacokinetic properties . Ethyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate could be studied for its impact on the absorption, distribution, metabolism, and excretion (ADME) of potential drug candidates, leading to improved therapeutic profiles.
Mecanismo De Acción
Direcciones Futuras
The synthesis and development of new procedures for the synthesis of trifluoromethylated heterocycles have gained more attention, because of their physical and pharmaceutical properties and their usage in industry, medicine, and agriculture . Future research may focus on further exploring the properties and potential applications of these compounds.
Propiedades
IUPAC Name |
ethyl N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO3/c1-2-19-11(18)16-7-10(17)8-3-5-9(6-4-8)12(13,14)15/h3-6,10,17H,2,7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYVBNBFYMQSGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC(C1=CC=C(C=C1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2952463.png)
![(E)-N-[(2S)-1-Oxo-1-[4-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]propan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2952466.png)


![3-chloro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2952471.png)



![Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2952477.png)


